N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide, also known as CTPI, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, increasing the activity of the receptor and enhancing the inhibitory effects of GABA. This leads to an overall decrease in neuronal activity, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide can increase the duration of the open state of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. This can result in decreased neuronal activity, leading to potential therapeutic effects in the treatment of epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide in lab experiments is its high affinity for the GABA-A receptor, which can lead to more precise results. However, one limitation is that N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide has not yet been extensively studied in vivo, so its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for the study of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide. One potential direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and anxiety. Another direction is to study the effects of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide on other receptors and neurotransmitters, to gain a better understanding of its overall mechanism of action. Additionally, future studies could investigate the potential side effects of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide and its safety profile in vivo.
Méthodes De Synthèse
The synthesis of N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with 1H-1,2,4-triazole-1-carboxamidine in the presence of a base. The resulting product is then reacted with 1-bromo-n-butane to yield N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep. N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-3-11(7-14)18-13(20)10-4-5-16-12(6-10)19-9-15-8-17-19/h4-6,8-9,11H,2-3H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGHDRWDJNFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=NC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.